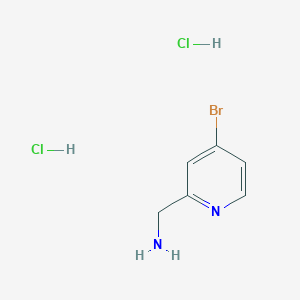![molecular formula C8H18Cl2N2 B8017041 (3aS,7aR)-5-Methyloctahydro-1H-pyrrolo[3,4-c]pyridinedihydrochloride](/img/structure/B8017041.png)
(3aS,7aR)-5-Methyloctahydro-1H-pyrrolo[3,4-c]pyridinedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3aS,7aR)-5-Methyloctahydro-1H-pyrrolo[3,4-c]pyridinedihydrochloride: is a chemical compound with a complex structure that belongs to the class of pyrrolopyridines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3aS,7aR)-5-Methyloctahydro-1H-pyrrolo[3,4-c]pyridinedihydrochloride typically involves multiple steps, starting from readily available precursors. The synthetic route may include the formation of the pyrrolopyridine core through cyclization reactions, followed by functional group modifications to introduce the desired substituents. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using batch or continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction parameters and purification techniques is crucial to ensure the quality and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (3aS,7aR)-5-Methyloctahydro-1H-pyrrolo[3,4-c]pyridinedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound or reduce specific functional groups.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Applications De Recherche Scientifique
Chemistry: In chemistry, (3aS,7aR)-5-Methyloctahydro-1H-pyrrolo[3,4-c]pyridinedihydrochloride is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound may be used as a tool to study specific biochemical pathways or as a probe to investigate the function of certain proteins or enzymes. Its interactions with biological molecules can provide insights into cellular processes and mechanisms.
Medicine: In medicine, this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy and safety as a drug candidate for various diseases and conditions.
Industry: In industry, this compound can be used in the development of new materials, such as polymers or coatings, with specific properties. Its chemical reactivity and stability make it a valuable component in various industrial processes.
Mécanisme D'action
The mechanism of action of (3aS,7aR)-5-Methyloctahydro-1H-pyrrolo[3,4-c]pyridinedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to changes in cellular processes and physiological responses. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Pyrrolidine: A simpler analog with a similar core structure but lacking the additional ring and substituents.
Piperidine: Another related compound with a six-membered ring structure, differing in ring size and functional groups.
Tetrahydropyridine: A compound with a similar ring structure but differing in the degree of saturation and substituents.
Uniqueness: (3aS,7aR)-5-Methyloctahydro-1H-pyrrolo[3,4-c]pyridinedihydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
(3aS,7aR)-5-methyl-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-10-3-2-7-4-9-5-8(7)6-10;;/h7-9H,2-6H2,1H3;2*1H/t7-,8-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKMGZXKEKSORE-FOMWZSOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2CNCC2C1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H]2CNC[C@H]2C1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-N-Cbz-2-aza-bicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B8016959.png)
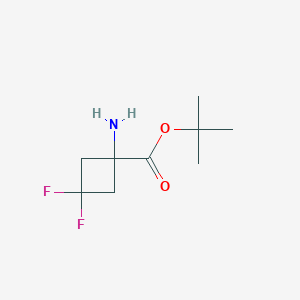

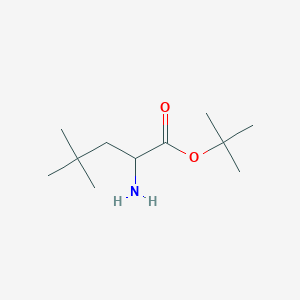
![Octahydro-[1,6]naphthyridine-1-carboxylic acid tert-butyl ester](/img/structure/B8017000.png)
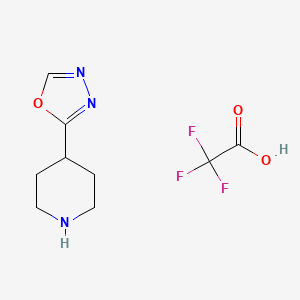
![[(2S,4R)-4-methoxypyrrolidin-2-yl]methanol](/img/structure/B8017010.png)
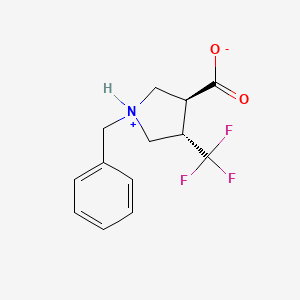
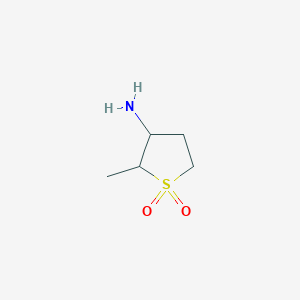
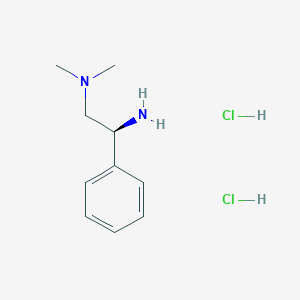
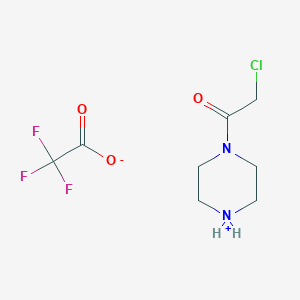
![(2R,3R)-3-(chloromethyl)-2-[4-(trifluoromethyl)phenyl]oxane](/img/structure/B8017025.png)
![(1R,9S,12S,13R,14S,17R,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone;hydrate](/img/structure/B8017033.png)
